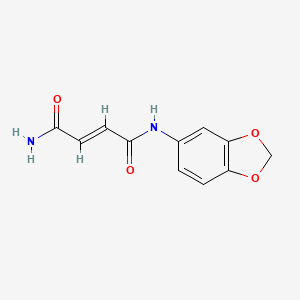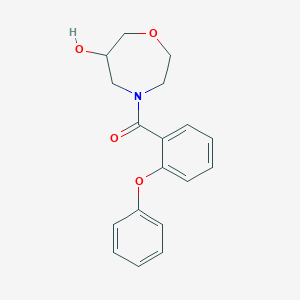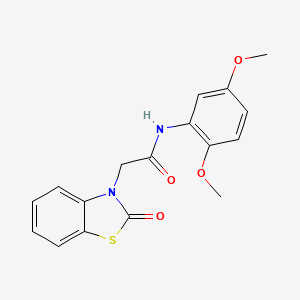![molecular formula C18H21N5O2S B5542862 (1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542862.png)
(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a class of chemicals that are typically involved in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their biological activities. The compound contains cyclopenta[c]pyrazole and thiazole rings, which are common in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of related compounds involves multistep reactions, including intramolecular cycloaddition, which is a common approach for constructing complex bicyclic structures. Techniques such as one-pot synthesis and water as a green solvent have been utilized for environmental friendliness and efficiency (Khurana, Nand, & Saluja, 2014), (Tahmassebi, Bryson, & Binz, 2011).
Molecular Structure Analysis
The compound is likely to have a complex bicyclic structure with specific stereochemistry at the 1S and 5R positions. The exact molecular geometry, including bond angles and lengths, would need to be determined through methods like X-ray crystallography to confirm the all-cis configuration and assess molecular interactions and repulsion, as studied in compounds with similar backbones (Weber, Morgenstern, Hegetschweiler, & Schmalle, 2001).
Chemical Reactions and Properties
Compounds with cyclopenta[c]pyrazole and thiazole units may undergo various chemical reactions, including nitrilimine cycloaddition, and can be used in the synthesis of various heterocyclic compounds. These reactions are essential for creating compounds with potential biological activities (Winters, Teleha, & Sui, 2014).
Applications De Recherche Scientifique
Catalytic Applications
The preparation of acidic ionic liquids like 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate demonstrates a new use in promoting the synthesis of biologically active compounds, such as tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, vital in the pharmaceutical industry. This method offers high yields, shorter reaction times, and simple procedures, highlighting the potential of such compounds in facilitating efficient chemical syntheses (Shirini, Nikoo Langarudi, & Daneshvar, 2017).
Synthesis of Novel Scaffolds for Drug Discovery
Research on the synthesis of novel tricyclic scaffolds, like hybrids of β-D-glucose with tetrahydrobenzo[e][1,4]diazepin-5-one, emphasizes the role of such compounds in drug discovery. The creation of these scaffolds involves the fusion of substituted pyranose rings with seven-membered rings, leading to the production of benzodiazepines and related heterocycles. These advancements underscore the importance of such chemical structures in the development of new pharmaceutical agents (Abrous et al., 2001).
Antibacterial Activity
A novel tetracyclic pyridone carboxylic acid with a thiazolidine ring has been synthesized and tested for its antibacterial activity. This study highlights the compound's efficacy against various bacteria and its potential as a DNA gyrase inhibitor. The research showcases the compound's relevance in developing new antibacterial agents, particularly in combating resistant bacterial strains (Jinbo et al., 1993).
Antiviral Activity
Research into the synthesis and evaluation of compounds like 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives demonstrates their potential antiviral activity. Such studies are crucial in the ongoing efforts to develop new antiviral agents, especially in the face of emerging viral diseases (Attaby et al., 2006).
Anti-Proliferative Agents
The synthesis of 1,2,4-triazine derivatives from compounds like cyclohexane-1,3-dione showcases their application as anti-proliferative agents and tyrosine kinases inhibitors. Such compounds are gaining importance in the field of cancer research, offering new avenues for the development of effective cancer therapies (Abdo, Mohareb, & Halim, 2020).
Synthesis of CNS Potentially Active Derivatives
The reaction of 5-ethylamino-3-phenylpyrazole with dicarboxylic acid anhydrides leading to bicyclic and tricyclic derivatives of pyrazolo[1,5-a][1,3]-diazepines presents potential applications in the synthesis of CNS (central nervous system) active compounds. This research provides insights into the design and synthesis of new molecules with possible therapeutic applications in neurology and psychiatry (Costanzo et al., 1990).
Propriétés
IUPAC Name |
(1S,5R)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c24-17-11-4-5-13(23(17)7-12-9-26-10-19-12)8-22(6-11)18(25)16-14-2-1-3-15(14)20-21-16/h9-11,13H,1-8H2,(H,20,21)/t11-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVIWTQYDIVTDC-WCQYABFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)N3CC4CCC(C3)N(C4=O)CC5=CSC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)NN=C2C(=O)N3C[C@@H]4CC[C@H](C3)N(C4=O)CC5=CSC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5542790.png)


![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide hydrochloride](/img/structure/B5542824.png)
![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)
![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)

![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)
![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)


![N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5542869.png)